2-(Azetidin-3-yloxy)pyrazine

Description

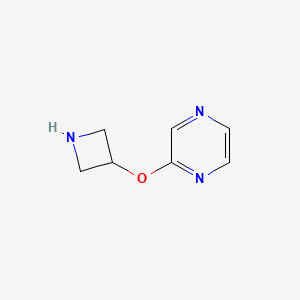

2-(Azetidin-3-yloxy)pyrazine is a pyrazine derivative featuring an azetidine (a four-membered saturated nitrogen ring) attached via an oxygen atom at the pyrazine ring’s 2-position. This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly in the development of sulfonamide derivatives targeting diverse biological pathways. Its structural uniqueness stems from the azetidine ring’s compact size and the oxygen atom’s electronic effects, which influence reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)pyrazine |

InChI |

InChI=1S/C7H9N3O/c1-2-10-7(5-8-1)11-6-3-9-4-6/h1-2,5-6,9H,3-4H2 |

InChI Key |

GNPOUHBTAAICIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=NC=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Pyrazine derivatives are modified by substituents that dictate their pharmacological and physicochemical properties. Below is a comparative analysis of key compounds:

2-(Azetidin-3-yloxy)pyrazine vs. 2-(1-Piperazinyl)pyrazine

- Structural Differences: this compound: Contains a four-membered azetidine ring with an oxygen linker.

- Biological Activity :

- The piperazine derivative (e.g., 6-chloro-2-(1-piperazinyl)pyrazine) exhibits potent central serotoninmimetic activity due to its ability to mimic serotonin’s indoleamine structure .

- In contrast, this compound is primarily a synthetic intermediate, with its azetidine group enhancing metabolic stability in sulfonamide-based drug candidates .

This compound vs. Imidazo[1,2-a]pyrazines

- Structural Differences: Imidazo[1,2-a]pyrazines are fused bicyclic systems combining imidazole and pyrazine rings, enabling planar stacking interactions with proteins . this compound’s non-fused structure limits π-π interactions but introduces steric and electronic modulation via the azetidine-O- group.

- Biological Activity :

- Imidazo[1,2-a]pyrazines exhibit anticancer and antiviral activities by targeting kinase hinge regions (e.g., binding to Gly28 and Cys106 residues) .

- This compound’s derivatives, such as sulfonamides, may leverage its compact substituent for selective enzyme inhibition, though specific targets require further study .

This compound vs. Fused-Ring Pyrazines

- Structural Differences :

- Fused-ring pyrazines (e.g., trifluoromethylphenyl-end-capped derivatives) exhibit extended π-conjugation, enhancing electron affinity for applications in organic electronics .

- This compound lacks conjugation but includes an electron-donating oxygen atom, which may lower electron affinity compared to electron-withdrawing groups like trifluoromethyl.

- Applications: Fused pyrazines achieve electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) .

Pharmacological and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.